({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride
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Overview
Description
“({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 2230799-48-9 . It has a molecular weight of 213.15 . The IUPAC name for this compound is 1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10(2)6-8-3-7(4-8)5-9-8;;/h7,9H,3-6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : A new method to create 2-Azabicyclo[2.1.1]hexanes, which have the structure of 2,4-methanoproline, a natural insect antifeedant, was developed through the imination and reductive cyclization of 3-(chloromethyl)cyclobutanone (Stevens & Kimpe, 1996).
Novel 2-azabicyclohexanol Synthesis : Synthesis of new 2-azabicyclo[2.2.0] and [2.1.1]hexanols was achieved, showing stereoselective formations and potential for further chemical modification (Krow et al., 2001).
Substituent Effects : Research on methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes revealed substituent-dependent products upon bromine addition, showing the versatility of these compounds (Krow et al., 2001).
Applications in Biological Research
- Antiprotozoal Activities : The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones demonstrated enhanced antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as lead compounds for further modifications (Seebacher et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Mechanism of Action
Mode of Action
The mode of action of ({2-Azabicyclo[21It’s known that the key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [211]-bicyclic ring system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ({2-Azabicyclo[21Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ({2-Azabicyclo[21More research is needed to fully understand these aspects .
Properties
IUPAC Name |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)6-8-3-7(4-8)5-9-8;;/h7,9H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMVNAVQFBGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CC(C1)CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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